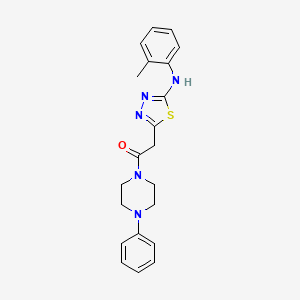

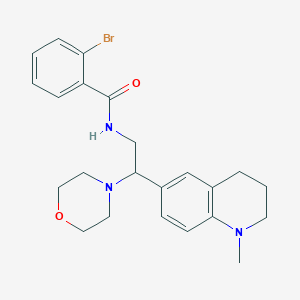

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

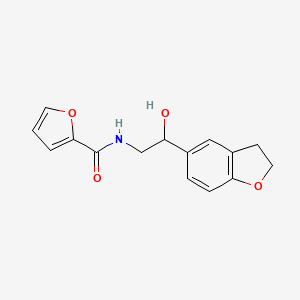

The compound 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a halogenated benzamide derivative. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a complex molecule that may have potential biological activity due to the presence of a brominated quinoline moiety and a morpholinoethyl group. The papers provided discuss related compounds, which can give insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves halogenated hydrocarbon amination reactions. For instance, the preparation of N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide is achieved through a reaction between a chlorinated precursor and morpholine . This suggests that the synthesis of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide could similarly involve a halogenated precursor and morpholine, possibly with additional steps to introduce the tetrahydroquinoline and methyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, HRMS, and X-ray single-crystal diffraction . These techniques could also be applied to determine the structure of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide. The crystal structure of the related compound is triclinic with specific bond angles and hydrogen bonding, which contributes to its three-dimensional structure . The morpholine ring in the related compound adopts a chair conformation, which is a common feature for this type of ring and could be expected in the compound of interest as well.

Chemical Reactions Analysis

The related compounds can undergo various chemical reactions. For example, aminoquinoline-directed, cobalt-promoted dimerization of benzamides has been developed, which shows that the aminoquinoline moiety can direct metal-promoted coupling reactions . This could imply that the quinoline part of the compound may also participate in similar reactions, potentially leading to dimerization or other types of coupling under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. The related compound has a high molecular weight and specific crystallographic parameters, which could suggest similar properties for 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide . The presence of bromine could increase the compound's density and influence its reactivity due to the halogen's electronegativity. The compound's solubility and stability could be affected by the presence of the morpholine and quinoline moieties, as seen in the related compound's good antibacterial activity .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines, including compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate a range of therapeutic applications. Initially identified for their neurotoxic properties, these compounds have since been recognized for their neuroprotective qualities, particularly in preventing Parkinsonism in mammals. They have also been explored for their anticancer potential, exemplified by the FDA-approved trabectedin for soft tissue sarcomas. Research indicates that tetrahydroisoquinoline derivatives hold promise as therapeutic agents against various conditions, including cancer, malaria, and several central nervous system disorders (Singh & Shah, 2017).

Pharmaceutical Development of Thymoquinone

While not directly linked to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide, the development of thymoquinone, a compound with a complex bioactive profile, offers insights into pharmaceutical development pathways that could be relevant. Thymoquinone exhibits significant therapeutic potential, including anti-cancer, anti-inflammatory, and antioxidant properties. However, its development is hampered by physicochemical challenges such as limited bioavailability and sensitivity to light and heat. Efforts to overcome these hurdles and improve its bioavailability for clinical use could offer a roadmap for the development of related compounds (Goyal et al., 2017).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, like 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide, have been shown to possess a range of biological activities, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s, antiviral, antibacterial, anti-diabetic, and anti-malarial properties. This highlights the broad therapeutic potential of compounds based on the isoquinoline structure, positioning them as promising candidates for drug development (Danao et al., 2021).

properties

IUPAC Name |

2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O2/c1-26-10-4-5-17-15-18(8-9-21(17)26)22(27-11-13-29-14-12-27)16-25-23(28)19-6-2-3-7-20(19)24/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQRHSFJVADIGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

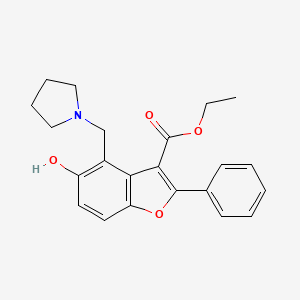

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)

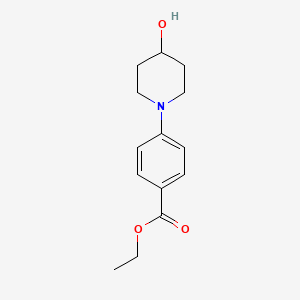

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)

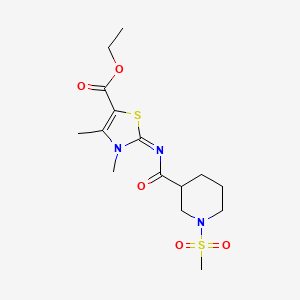

![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)